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Compound of Interest

Compound Name: 3-Ethylpentan-1-ol

Cat. No.: B1268609 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data

for 3-Ethylpentan-1-ol and its isomers. Recognizing the limited availability of experimental

data for many branched C7 alcohols, this document summarizes existing information, outlines

detailed experimental protocols for data acquisition, and presents a logical workflow for the

determination and application of thermochemical properties.

Introduction to Thermochemical Data of Branched
Alcohols
Thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, are

fundamental parameters in chemical process design, safety analysis, and computational

chemistry. For drug development professionals, these properties can inform solubility models,

predict reaction energetics, and contribute to the understanding of molecular interactions. 3-
Ethylpentan-1-ol and its isomers, as C7 alcohols, represent a class of compounds with

potential applications as solvents, intermediates, or reference compounds in various research

and industrial settings. However, a comprehensive experimental dataset of their

thermochemical properties is not readily available in the public domain. This guide aims to

collate the known data and provide the necessary methodological framework for its expansion.

Available Thermochemical Data
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The following tables summarize the available experimental and calculated thermochemical

data for 3-Ethylpentan-1-ol and a selection of its isomers. It is important to note that data for

many branched isomers are sparse or nonexistent in the literature.

Table 1: Thermochemical Data for 3-Ethylpentan-3-ol

Property Value Units Method Source

Liquid Phase

Heat Capacity

(Cp)

84.587 cal/mol*K Experimental
NIST

WebBook[1]

Normal Boiling

Point (Tb)
415 ± 2 K Experimental

NIST

WebBook[2]

Standard Gibbs

Free Energy of

Formation (ΔfG°)

-125.92 kJ/mol
Calculated

(Joback Method)
Cheméo[3]

Enthalpy of

Formation (Gas

Phase, ΔfH°gas)

-348.79 kJ/mol
Calculated

(Joback Method)
Cheméo[3]

Table 2: Thermochemical Data for Other Heptanol Isomers
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Isomer Property Value Units Method Source

1-Heptanol

Enthalpy of

Formation

(Gas Phase,

ΔfH°gas)

-340. ± 40. kJ/mol
Average of 7

values

NIST

WebBook

2-Heptanol

Enthalpy of

Formation

(Gas Phase,

ΔfH°gas)

-355.7 ± 2.1 kJ/mol

Computed

from

ΔfHliquid and

ΔvapH

NIST

WebBook[4]

3-Heptanol

Molar Heat

Capacity

(Liquid)

See

reference
J·K⁻¹·mol⁻¹ Experimental

ResearchGat

e[5]

4-Heptanol

Molar Heat

Capacity

(Liquid)

See

reference
J·K⁻¹·mol⁻¹ Experimental

ResearchGat

e[6]

3-Ethyl-3-

pentanol

Molar Heat

Capacity

(Liquid)

See

reference
J·K⁻¹·mol⁻¹ Experimental

ResearchGat

e[5]

Experimental Protocol: Determination of Enthalpy of
Combustion by Calorimetry
The standard enthalpy of combustion (ΔcH°) is a key thermochemical property that can be

determined experimentally using a bomb calorimeter or a simpler spirit lamp calorimeter. From

this, the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.

Principle
A known mass of the alcohol isomer is completely combusted in an excess of oxygen. The heat

released by the combustion reaction is absorbed by a known mass of water in a calorimeter. By

measuring the temperature change of the water, the heat of combustion can be calculated.

Apparatus

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C111706&Mask=1
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7135466.htm
https://pubs.acs.org/doi/abs/10.1021/je0340856
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7135466.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spirit burner

Copper calorimeter (or a similar insulated vessel)

Digital thermometer (accurate to ±0.1 °C)

Electronic balance (accurate to ±0.01 g)

Measuring cylinder

Retort stand, clamp, and boss

Draught shield

Procedure
Preparation:

Measure a precise volume of deionized water (e.g., 100 mL) using a measuring cylinder

and pour it into the copper calorimeter.

Allow the water to reach thermal equilibrium with the surroundings and record the initial

temperature (T_initial).

Fill the spirit burner with the 3-ethylpentan-1-ol isomer of interest.

Weigh the spirit burner with its cap and record the initial mass (m_initial).

Combustion:

Set up the apparatus with the calorimeter securely clamped above the spirit burner. A

draught shield should be placed around the setup to minimize heat loss to the

surroundings.

Remove the cap from the spirit burner and immediately light the wick.

Position the lit burner under the calorimeter so that the flame heats the base of the

calorimeter.
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Continuously stir the water gently with the thermometer and monitor the temperature rise.

Data Collection:

Once a significant temperature rise has been observed (e.g., 20-30 °C), extinguish the

flame by placing the cap back on the spirit burner.

Continue to stir the water and record the maximum temperature reached (T_final).

Immediately reweigh the spirit burner with its cap and record the final mass (m_final).

Calculations
Mass of alcohol burned (m_alcohol):

m_alcohol = m_initial - m_final

Heat absorbed by water (q_water):

q_water = m_water × c_water × (T_final - T_initial)

where m_water is the mass of the water and c_water is the specific heat capacity of water

(4.184 J/g·°C).

Enthalpy of combustion per mole (ΔcH°):

Calculate the moles of alcohol burned (n_alcohol) = m_alcohol / Molar Mass of C7H16O.

ΔcH° = -q_water / n_alcohol

Sources of Error
Heat loss to the surroundings: This is the most significant source of error and will lead to an

experimentally determined enthalpy of combustion that is less exothermic than the true

value.

Incomplete combustion: If the alcohol does not burn completely, less heat will be released.

This can often be observed by the formation of soot.
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Heat absorption by the calorimeter: The calculation assumes all the heat is absorbed by the

water, but the calorimeter itself will also absorb some heat.

Workflow for Thermochemical Data Determination
and Application
The following diagram illustrates a general workflow for obtaining and utilizing thermochemical

data for a given chemical compound.

Data Determination

Thermochemical Data

Application

Experimental Measurement
(e.g., Calorimetry)

Enthalpy of Formation (ΔfH°)
Heat Capacity (Cp)

Entropy (S°)

Computational Chemistry
(e.g., DFT, G4 theory)

Chemical Process Design
& Safety Analysis

Thermodynamic Modeling
(e.g., Reaction Equilibria)

Drug Development
(e.g., Solubility Modeling)

Click to download full resolution via product page

Caption: Workflow for the determination and application of thermochemical data.

Conclusion
This technical guide has summarized the currently available thermochemical data for 3-
Ethylpentan-1-ol and its isomers, highlighting the significant gaps in the experimental literature

for branched C7 alcohols. A detailed experimental protocol for determining the enthalpy of

combustion using calorimetry has been provided to facilitate the acquisition of new data. The

illustrated workflow provides a conceptual framework for the generation and application of such
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valuable thermochemical information. Further experimental and computational studies are

crucial to build a comprehensive and reliable thermochemical database for this class of

compounds, which will be of great benefit to researchers and professionals in chemistry and

drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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